Cas no 1201825-73-1 ((3-Methylamino-cyclobutyl)-carbamic acid benzyl ester)

(3-Methylamino-cyclobutyl)-carbamic acid benzyl ester 化学的及び物理的性質
名前と識別子
-
- Carbamic acid, n-[3-(methylamino)cyclobutyl]-, phenylmethyl ester
- benzyl N-[3-(methylamino)cyclobutyl]carbamate
- (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester
- BENZYL N-[(1S,3S)-3-(METHYLAMINO)CYCLOBUTYL]CARBAMATE
- PubChem17642
- Benzyl [3-(methylamino)cyclobutyl]carbamate
- SB18316
-
- インチ: 1S/C13H18N2O2/c1-14-11-7-12(8-11)15-13(16)17-9-10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3,(H,15,16)
- InChIKey: DRROTPCCFFMHNX-UHFFFAOYSA-N
- ほほえんだ: O(CC1C=CC=CC=1)C(NC1CC(C1)NC)=O
計算された属性
- せいみつぶんしりょう: 234.137
- どういたいしつりょう: 234.137
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 246
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.4
(3-Methylamino-cyclobutyl)-carbamic acid benzyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1543316-100mg |
Benzyl (3-(methylamino)cyclobutyl)carbamate |
1201825-73-1 | 98% | 100mg |
¥3612.00 | 2024-08-09 |
(3-Methylamino-cyclobutyl)-carbamic acid benzyl ester 関連文献
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
(3-Methylamino-cyclobutyl)-carbamic acid benzyl esterに関する追加情報
Comprehensive Analysis of (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester (CAS No. 1201825-73-1)
The compound (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester (CAS No. 1201825-73-1) is a specialized cyclobutyl-derivative with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a benzyl ester moiety and a methylamino group, makes it a valuable intermediate for drug discovery and development. Researchers are increasingly focusing on this compound due to its role in modulating biological pathways, particularly in central nervous system (CNS) targeting molecules.
In recent years, the demand for small-molecule modulators has surged, driven by advancements in precision medicine and personalized therapeutics. (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester aligns with this trend, as its scaffold is being explored for applications in neurodegenerative disease research and GPCR-targeted therapies. Its carbamate functionality enhances stability, a critical factor for oral bioavailability—a hot topic in modern drug design.
The synthesis of CAS No. 1201825-73-1 involves multi-step organic reactions, often starting from cyclobutanone derivatives. Key steps include reductive amination and benzyl esterification, which are optimized for high yield and purity. Analytical techniques like HPLC and NMR are essential for quality control, ensuring compliance with Good Manufacturing Practices (GMP)—a priority for pharmaceutical manufacturers.
From an SEO perspective, users frequently search for "cyclobutyl carbamate synthesis" or "benzyl ester applications in drug discovery," reflecting growing interest in niche chemical intermediates. Additionally, queries like "how to improve CNS drug bioavailability" highlight the relevance of this compound’s properties. Its logP and hydrogen bonding capacity are often discussed in forums focused on ADME (Absorption, Distribution, Metabolism, Excretion) optimization.
Environmental and safety considerations are also paramount. While 1201825-73-1 is not classified as hazardous, proper handling protocols—such as using PPE (Personal Protective Equipment)—are recommended during laboratory use. This aligns with broader industry shifts toward green chemistry and sustainable synthesis, which dominate academic and industrial discourse.
In conclusion, (3-Methylamino-cyclobutyl)-carbamic acid benzyl ester represents a promising candidate for next-generation therapeutics. Its structural versatility and alignment with current research trends—such as fragment-based drug design and metabolite engineering—ensure its continued relevance. As the scientific community explores novel bioisosteres and prodrug strategies, this compound is poised to play a pivotal role in innovation.
1201825-73-1 ((3-Methylamino-cyclobutyl)-carbamic acid benzyl ester) 関連製品
- 14783-09-6(Dichloro(1,10-phenanthroline)copper(II))
- 1805377-39-2(3-(Aminomethyl)-5-chloro-2-(difluoromethyl)-6-methylpyridine)
- 1568401-62-6(3-(1S)-1-aminoethyl-1lambda6-thiolane-1,1-dione)
- 2803855-65-2(3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine dihydrochloride)
- 2137069-33-9([(1S)-1-(2-tert-butylpyrimidin-4-yl)ethyl](methyl)amine)
- 302922-51-6(N-(4-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide)
- 90887-48-2(4-Methyl-4,5,6,7-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione)
- 1496064-53-9(3-amino-4-(5-chloropyridin-2-yl)sulfanylbenzoic acid)
- 2163401-80-5(1-(1-methyl-1H-imidazol-2-yl)methylcyclopropane-1-carboxylic acid)
- 2137058-16-1(3-Pyridinemethanamine, 2-chloro-N-[(1S)-1-ethyl-2,2-dimethylpropyl]-)




